molecular formula C18H22F3NO3S B6951569 N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide

Cat. No.: B6951569
M. Wt: 389.4 g/mol
InChI Key: SLYPTCGAXXYHHI-UHFFFAOYSA-N
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Description

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isothiochromen ring and a trifluoromethyl group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO3S/c19-18(20,21)14-7-5-12(6-8-14)9-17(23)22-16-11-26(24,25)10-13-3-1-2-4-15(13)16/h1-4,12,14,16H,5-11H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYPTCGAXXYHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)NC2CS(=O)(=O)CC3=CC=CC=C23)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the isothiochromen ring, followed by the introduction of the trifluoromethyl group and the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to fully elucidate these mechanisms and identify the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isothiochromen derivatives and trifluoromethyl-substituted acetamides. Examples are:

  • N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)acetamide
  • 2-[4-(trifluoromethyl)cyclohexyl]acetamide

Uniqueness

What sets N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide apart is its combined structural features, which confer unique chemical and biological properties

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